N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide
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Overview
Description
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide typically involves the reaction of 2-butylindole with 4-isopropylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide
- N-(2-Butyl-1H-indol-5-YL)-4-chlorobenzenesulfonamide
Uniqueness
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
919490-52-1 |
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Molecular Formula |
C21H26N2O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(2-butyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-4-5-6-18-13-17-14-19(9-12-21(17)22-18)23-26(24,25)20-10-7-16(8-11-20)15(2)3/h7-15,22-23H,4-6H2,1-3H3 |
InChI Key |
WZSMGKADQVLWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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